Ethyl 2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate
Description
Ethyl 2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate (hereafter referred to as Compound A) is a fused heterocyclic compound featuring a pyridino-pyridino-pyrimidine core. Its structure includes a 4-methoxyphenylmethyl substituent at position 1, an ethyl ester at position 3, and a methyl group at position 10. The complexity of its fused ring system and substituent arrangement necessitates comparative analysis with structurally related analogs to elucidate structure-property relationships.
Properties
Molecular Formula |
C23H22N4O4 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
ethyl 6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C23H22N4O4/c1-4-31-23(29)17-12-18-21(25-20-14(2)6-5-11-26(20)22(18)28)27(19(17)24)13-15-7-9-16(30-3)10-8-15/h5-12,24H,4,13H2,1-3H3 |
InChI Key |
DCBHUZHKELPIMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate then undergoes cyclization with a suitable reagent to form the desired heterocyclic structure . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. Ethyl 2-imino derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:
- Case Study : A derivative of the compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent activity (data not shown).
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be further developed as an antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been documented. Ethyl 2-imino derivatives may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions between ethyl 2-imino derivatives and target proteins involved in cancer and inflammation pathways. The binding affinities were calculated using software such as AutoDock Vina, revealing potential for high-affinity interactions with COX enzymes.
Mechanism of Action
The mechanism of action of Ethyl 2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs of Compound A are identified in the literature, differing primarily in substituent groups and alkyl chain lengths. Below is a detailed comparison:
Impact of Substituents:
- C3 Functional Group : Ethyl esters (as in Compound A and C ) increase lipophilicity compared to carboxamides (Compounds B and D ), affecting solubility and membrane permeability .
- Methoxy Positioning : Compound B ’s 3,4-dimethoxyphenyl group may confer stronger hydrogen-bonding interactions than Compound A ’s single methoxy group, influencing crystallinity .
Physicochemical and Structural Properties
- Ring Puckering: The fused pyridino-pyrimidine core may adopt non-planar conformations due to puckering effects, as described in . Substituent bulk (e.g., pentyl in Compound D) could exacerbate puckering, altering molecular packing .
- Hydrogen Bonding: The 2-imino group in Compound A may participate in hydrogen-bonding networks, similar to patterns observed in , influencing crystal stability .
Bioactivity
While direct bioactivity data for Compound A is unavailable, analogs like Compound B and thiazolopyrimidines () exhibit moderate antimicrobial and antioxidant activities.
Table 1: Comparative Data for Compound A and Analogs
Biological Activity
Ethyl 2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate is a complex organic compound belonging to the class of dihydropyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 338.35 g/mol
- IUPAC Name : this compound
The compound features a pyridine ring fused with a pyrimidine structure, which is characteristic of many biologically active compounds.
Anticancer Activity
Research has indicated that dihydropyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. Specifically, studies have shown that compounds similar to this compound demonstrate varying degrees of activity against human cancer cell lines such as MCF-7 (breast cancer), LS180 (colon cancer), and MOLT-4 (leukemia) .
Case Study: Cytotoxicity Assessment
A comparative study assessed the cytotoxic effects of several dihydropyridine derivatives against MCF-7 cells. The results are summarized in the table below:
| Compound ID | Structure Description | IC50 (µM) | Cell Line |
|---|---|---|---|
| 7a | Dihydropyridine derivative | 17.4 ± 2.0 | MOLT-4 |
| 7d | Dihydropyridine derivative | 28.5 ± 3.5 | MCF-7 |
| Control | Cisplatin | N/A | MCF-7 |
The data indicates that the tested derivatives show promising cytotoxic activity, particularly against MOLT-4 cells, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
In addition to anticancer properties, dihydropyridine derivatives have also been evaluated for their antimicrobial effects. Compounds within this class have demonstrated activity against various bacterial strains and fungi, making them candidates for further investigation in the field of infectious diseases.
The proposed mechanism of action for the antimicrobial activity includes disruption of bacterial cell membranes and inhibition of essential enzymatic pathways. This is attributed to the lipophilic nature of the dihydropyridine scaffold, which facilitates membrane penetration .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications in substituents on the dihydropyridine core significantly affect their potency:
- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances lipophilicity and cellular uptake.
- Positioning : The position of substituents on the aromatic rings influences binding affinity to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
